H-Tz-PEG4-PFP

Description

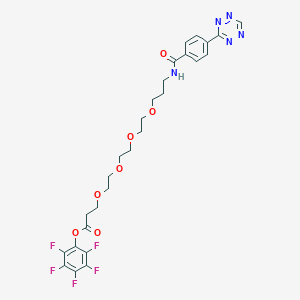

Structure

2D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-[2-[3-[[4-(1,2,4,5-tetrazin-3-yl)benzoyl]amino]propoxy]ethoxy]ethoxy]ethoxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28F5N5O7/c28-20-21(29)23(31)25(24(32)22(20)30)44-19(38)6-9-41-11-13-43-15-14-42-12-10-40-8-1-7-33-27(39)18-4-2-17(3-5-18)26-36-34-16-35-37-26/h2-5,16H,1,6-15H2,(H,33,39) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEIRMXIZHVPFFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=CN=N2)C(=O)NCCCOCCOCCOCCOCCC(=O)OC3=C(C(=C(C(=C3F)F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28F5N5O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

629.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to H-Tz-PEG4-PFP: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of H-Tz-PEG4-PFP, a heterobifunctional crosslinker integral to advancements in bioconjugation and drug development. This molecule incorporates a terminal tetrazine moiety for bioorthogonal "click" chemistry and a pentafluorophenyl (PFP) ester for efficient amine ligation, connected by a hydrophilic polyethylene glycol (PEG) spacer.

Chemical Structure and Physicochemical Properties

This compound is comprised of three key functional components: a 1,2,4,5-tetrazine ring (H-Tz), a tetraethylene glycol spacer (PEG4), and a pentafluorophenyl (PFP) ester. The "H" designation in H-Tz signifies a hydrogen atom on the tetrazine ring, distinguishing it from alkyl-substituted tetrazines. This structural feature influences its reactivity and stability.

Below is the proposed chemical structure of this compound:

Caption: Proposed chemical structure of this compound.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Source |

| Molecular Formula | C23H21F5N4O7 | Calculated based on proposed structure. |

| Molecular Weight | ~576.43 g/mol | Calculated based on proposed structure. |

| Appearance | Pink to red solid or oil | Based on the characteristic color of tetrazine-containing compounds.[1] |

| Solubility | Soluble in organic solvents (DMSO, DMF, DCM).[1] | The PEG4 linker enhances solubility in aqueous buffers.[1][2] |

| Storage Conditions | -20°C, desiccated, protected from light. | PFP esters are moisture-sensitive.[3] Tetrazines can be light-sensitive. |

| Reactivity | Tetrazine reacts with trans-cyclooctene (TCO).[4][5] | PFP ester reacts with primary and secondary amines.[3][6] |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the synthesis of the H-Tetrazine-PEG4-acid precursor followed by the activation of the carboxylic acid to a PFP ester.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: Synthesis of H-Tz-PEG4-acid

This protocol outlines a potential synthetic route to the key intermediate, H-Tz-PEG4-acid.

Step 1: Synthesis of (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine

-

To a solution of 4-cyanobenzaldehyde in a suitable organic solvent, add formamidine acetate and hydrazine hydrate.[7]

-

Stir the reaction mixture at room temperature for the time specified in the literature, typically several hours.

-

The intermediate dihydrotetrazine is then oxidized to the desired tetrazine using a mild oxidizing agent such as sodium nitrite in an acidic aqueous solution.[7]

-

Purify the resulting (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine by column chromatography.

Step 2: Coupling to PEG4 linker

-

Dissolve Fmoc-NH-PEG4-COOH and a coupling agent such as HATU or HBTU in an anhydrous organic solvent like DMF.

-

Add a non-nucleophilic base (e.g., DIPEA) to the mixture.

-

Add the (4-(1,2,4,5-tetrazin-3-yl)phenyl)methanamine to the activated PEG linker solution.

-

Stir the reaction at room temperature until completion, monitoring by TLC or LC-MS.

-

Purify the Fmoc-protected H-Tz-PEG4-acid conjugate.

Step 3: Fmoc Deprotection

-

Dissolve the purified Fmoc-protected conjugate in a solution of 20% piperidine in DMF.

-

Stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure and purify the resulting H-Tz-PEG4-acid.

Step 4: PFP Esterification

-

Dissolve the H-Tz-PEG4-acid and pentafluorophenol in an anhydrous solvent such as dichloromethane or ethyl acetate.

-

Add a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Stir the reaction at room temperature overnight.

-

Filter to remove the urea byproduct and purify the final this compound product by column chromatography.

Applications in Drug Development

This compound is a powerful tool in drug development, primarily utilized for the construction of complex bioconjugates such as antibody-drug conjugates (ADCs).

-

Bioorthogonal Ligation: The tetrazine moiety participates in an inverse electron demand Diels-Alder (iEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (TCO).[4][8] This "click" reaction is exceptionally fast and bioorthogonal, meaning it proceeds with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes.[1][2]

-

Amine-Reactive Conjugation: The PFP ester is a highly efficient activating group for carboxylic acids, enabling their conjugation to primary and secondary amines to form stable amide bonds.[3][9] PFP esters are generally more resistant to hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, leading to higher conjugation efficiencies, particularly in aqueous environments.[3][6]

-

PEG Spacer: The hydrophilic PEG4 spacer improves the aqueous solubility of the linker and the resulting bioconjugate, reduces aggregation, and can minimize steric hindrance between the conjugated molecules.[2][10]

These features make this compound ideal for two-step bioconjugation strategies. For instance, a targeting antibody can be modified with TCO, and a therapeutic payload can be conjugated to the PFP ester of this compound. The two components can then be joined via the tetrazine-TCO ligation.

Caption: Two-step workflow for ADC synthesis using this compound.

Experimental Protocols

Protocol: Conjugation of this compound to an Amine-Containing Molecule

This protocol provides a general procedure for labeling proteins or other biomolecules containing primary amines with this compound.

Materials:

-

This compound

-

Amine-containing biomolecule (e.g., protein, peptide)

-

Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting column

Procedure:

-

Prepare the Biomolecule Solution: Dissolve the amine-containing biomolecule in the Reaction Buffer to a final concentration of 1-10 mg/mL.

-

Prepare the this compound Solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a 10-100 mM stock solution.[6]

-

Reaction: a. Add the desired molar excess of the this compound stock solution to the biomolecule solution while gently vortexing. A 10- to 20-fold molar excess of the linker is a common starting point. b. Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight.[6][11]

-

Quenching (Optional): To quench any unreacted PFP ester, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted this compound and byproducts using a desalting column equilibrated with a suitable buffer (e.g., PBS).

Caption: Experimental workflow for conjugating this compound to a biomolecule.

Disclaimer: This document is intended for informational purposes for research professionals. The provided protocols are general guidelines and may require optimization for specific applications. All laboratory work should be conducted with appropriate safety precautions.

References

- 1. Tetrazine-PEG4-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Tetrazine-PEG4-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. broadpharm.com [broadpharm.com]

- 4. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 10. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 11. precisepeg.com [precisepeg.com]

An In-depth Technical Guide to H-Tz-PEG4-PFP: A Heterobifunctional Linker for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of H-Tz-PEG4-PFP, a pivotal tool in the field of biochemistry and bioconjugation. We will delve into its core functionalities, applications, and the methodologies for its use, presenting quantitative data and experimental workflows to facilitate its integration into advanced research and drug development pipelines.

Core Concepts: Understanding this compound

This compound is a heterobifunctional crosslinker designed for the precise and efficient covalent labeling of biomolecules. Its structure can be deconstructed into three key components, each conferring a specific functionality:

-

H-Tz (Hydrogen-substituted Tetrazine): This moiety is the bioorthogonal reactive group. Tetrazines participate in the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, one of the fastest known bioorthogonal "click" reactions.[1] The hydrogen substitution on the tetrazine ring results in significantly faster reaction kinetics compared to its methyl-substituted counterparts.[1] This reaction is highly specific for strained alkenes, most notably trans-cyclooctene (TCO), allowing for the rapid and selective formation of a stable covalent bond in complex biological media.[2][3]

-

PEG4 (Polyethylene Glycol, 4 units): This hydrophilic spacer enhances the aqueous solubility of the entire molecule and the resulting conjugate.[1] The PEG4 linker also provides a flexible arm that minimizes steric hindrance, improving the accessibility of the tetrazine moiety for reaction with its TCO partner.[1]

-

PFP (Pentafluorophenyl Ester): This is a highly efficient amine-reactive group. PFP esters react with primary amines, such as the ε-amino group of lysine residues on proteins, to form stable amide bonds.[4] Notably, PFP esters exhibit greater stability against hydrolysis in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible bioconjugation reactions.[5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound and its reactive components.

| Parameter | Value/Description | Citation |

| PFP Ester Reactivity | Reacts with primary amines at pH 7.2-8.5 to form a stable amide bond. | |

| PFP Ester Stability | More resistant to hydrolysis in aqueous buffers compared to NHS esters. | [5] |

| Tetrazine Moiety | 3-(p-benzylaminocarbonyl)-1,2,4,5-tetrazine (Hydrogen-substituted) | |

| Click Reaction Partner | Trans-cyclooctene (TCO) and other strained alkenes | [2] |

| iEDDA Reaction Kinetics (H-Tz) | Second-order rate constant (k) is approximately 10⁴ M⁻¹s⁻¹. | [1] |

| iEDDA Reaction Kinetics (Me-Tz) | For comparison, the second-order rate constant (k) for methyltetrazine is ~10³ M⁻¹s⁻¹. | [1] |

| Spacer Arm | PEG4 (4 units of polyethylene glycol) | [1] |

| Solubility | Enhanced aqueous solubility due to the hydrophilic PEG4 spacer. | [1] |

Experimental Protocols

Protocol for Labeling an Antibody with this compound

This protocol provides a general guideline for conjugating this compound to an antibody, such as a human IgG. The degree of labeling can be modulated by adjusting the molar ratio of the linker to the antibody.

Materials:

-

Antibody (e.g., IgG) in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting columns or dialysis equipment for purification

Procedure:

-

Antibody Preparation: Prepare the antibody solution at a concentration of 1-5 mg/mL in an amine-free buffer like phosphate-buffered saline (PBS) at pH 7.2-8.0. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete in the reaction.

-

Reagent Preparation: Immediately before use, dissolve the this compound in a small amount of anhydrous DMF or DMSO to create a 10-100 mM stock solution. Do not store the reconstituted reagent due to the potential for hydrolysis of the PFP ester.

-

Conjugation Reaction:

-

Add a 5 to 15-fold molar excess of the this compound solution to the antibody solution. The optimal ratio may need to be determined empirically based on the desired degree of labeling.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

-

-

Purification: Remove the unreacted this compound and byproducts by size-exclusion chromatography (e.g., a desalting column) or by dialysis against an appropriate buffer (e.g., PBS).

-

Characterization: The degree of labeling (DOL), i.e., the number of tetrazine molecules per antibody, can be determined using UV-Vis spectrophotometry by measuring the absorbance of the tetrazine (around 520-540 nm) and the protein (at 280 nm).

Protocol for the iEDDA Click Reaction

This protocol describes the subsequent reaction of the tetrazine-labeled antibody with a TCO-containing molecule (e.g., a fluorescent probe or a drug molecule).

Materials:

-

Tetrazine-labeled antibody (prepared as in section 3.1)

-

TCO-functionalized molecule

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Prepare Reactants: Dissolve the tetrazine-labeled antibody and the TCO-functionalized molecule in the reaction buffer.

-

Click Reaction:

-

Add the TCO-functionalized molecule to the solution of the tetrazine-labeled antibody. A slight molar excess (1.1 to 2 equivalents) of the TCO-molecule is often used to ensure complete reaction with the labeled antibody.

-

The reaction is typically very rapid and can be complete within minutes at room temperature.

-

-

Analysis: The successful conjugation can be confirmed by techniques such as SDS-PAGE (observing a shift in molecular weight), mass spectrometry, or functional assays depending on the nature of the conjugated molecule.

Visualizations of Workflows and Pathways

General Bioconjugation Workflow

The following diagram illustrates the two-step process of first labeling a protein with this compound and then reacting the product with a TCO-functionalized molecule.

Caption: General workflow for bioconjugation using this compound.

Pretargeted Imaging Experimental Workflow

A key application of this compound is in pretargeted imaging, for example, in oncology. This strategy separates the slow antibody localization phase from the rapid imaging agent delivery, enhancing the target-to-background signal.

Caption: Workflow for pretargeted in vivo imaging.

Conclusion

This compound stands out as a powerful and versatile reagent in the biochemist's toolkit. Its combination of a highly reactive, hydrolysis-resistant PFP ester for initial conjugation and a fast, bioorthogonal hydrogen-substituted tetrazine for subsequent "click" reactions enables a wide range of applications, from cellular imaging to the development of next-generation antibody-drug conjugates and in vivo diagnostic tools. The inclusion of a PEG4 spacer further enhances its utility by improving solubility and reducing steric effects. The detailed protocols and conceptual workflows provided in this guide serve as a robust starting point for researchers looking to leverage the advanced capabilities of this important biochemical tool.

References

- 1. Methyltetrazine-PEG4-Amine | 1802908-05-9 | Benchchem [benchchem.com]

- 2. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bioorthogonal Reaction Pairs Enable Simultaneous, Selective, Multi-Target Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 5. broadpharm.com [broadpharm.com]

An In-depth Technical Guide to the Mechanism of Action of H-Tz-PEG4-PFP in Bioconjugation

This guide provides a comprehensive overview of the chemical linker H-Tz-PEG4-PFP, detailing its mechanism of action, applications in bioconjugation, and relevant experimental protocols. It is intended for researchers, scientists, and professionals involved in drug development and related fields who are leveraging bioorthogonal chemistry for the creation of complex biomolecular conjugates.

Introduction to this compound

This compound, with the full name 1-(pentafluorophenyl) 15-oxo-1,5,10,13-tetraoxa-2-aza-pentadecan-1-oate, is a bifunctional linker that plays a crucial role in modern bioconjugation strategies, most notably in the field of antibody-drug conjugates (ADCs). Its structure consists of three key components:

-

Pentafluorophenyl (PFP) Ester: An amine-reactive group that enables the covalent attachment of the linker to biomolecules.

-

Tetra-ethylene Glycol (PEG4) Spacer: A hydrophilic spacer that enhances solubility and can improve the pharmacokinetic properties of the resulting conjugate.

-

Tetrazine (Tz) Moiety: A bioorthogonal reactive group that participates in inverse-electron-demand Diels-Alder (IEDDA) cycloaddition reactions.

This strategic design allows for a two-step conjugation process that is both highly efficient and exquisitely specific, offering significant advantages over traditional bioconjugation methods.

Mechanism of Action

The utility of this compound is rooted in a two-stage reaction mechanism:

Stage 1: Acylation of Primary Amines

The initial step involves the reaction of the PFP ester with primary amines, such as the ε-amine of lysine residues present on the surface of proteins like monoclonal antibodies (mAbs). The PFP group is an excellent leaving group, making the ester highly susceptible to nucleophilic attack by the amine. This reaction results in the formation of a stable amide bond, covalently linking the Tz-PEG4 moiety to the biomolecule. This "tagging" step transforms the native protein into a tetrazine-modified intermediate, ready for the subsequent bioorthogonal reaction.

Stage 2: Inverse-Electron-Demand Diels-Alder (IEDDA) Cycloaddition

The second stage leverages the principles of bioorthogonal chemistry. The tetrazine ring on the modified biomolecule is an electron-deficient diene that rapidly and specifically reacts with a strained dienophile, most commonly a trans-cyclooctene (TCO) derivative. This IEDDA reaction is characterized by its exceptionally fast kinetics and its ability to proceed with high efficiency in complex biological media without interfering with native biochemical processes. The reaction results in the formation of a stable dihydropyridazine linkage, thus completing the bioconjugation and linking the biomolecule to the TCO-tagged payload (e.g., a cytotoxic drug, a fluorescent probe, or another protein).

The overall workflow can be summarized as follows:

Quantitative Data

The efficiency and kinetics of the reactions involving this compound are critical for its successful application. The following tables summarize key quantitative parameters.

| Parameter | Value | Conditions | Notes |

| PFP Ester Half-Life | ~2-4 hours | Aqueous buffer, pH 8.5 | PFP esters are susceptible to hydrolysis, so reactions should be performed promptly. |

| Typical Molar Excess | 5-20 equivalents | Relative to the biomolecule | The optimal ratio depends on the desired degree of labeling and the specific biomolecule. |

| Typical Reaction Time | 1-4 hours | Room temperature | The reaction progress can be monitored by analytical techniques like HPLC or mass spectrometry. |

| Typical Labeling Efficiency | 2-8 linkers per antibody | Varies with reaction conditions | The number of attached linkers (Drug-to-Antibody Ratio, DAR) can be controlled by stoichiometry. |

| Parameter | Value | Conditions | Notes |

| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | Aqueous buffer, pH 7.4 | This extremely fast rate allows for rapid conjugation even at low concentrations. |

| Typical Molar Excess | 1.5-3 equivalents | Relative to the tetrazine-modified biomolecule | A slight excess of the TCO-payload ensures complete reaction. |

| Typical Reaction Time | < 1 hour | Room temperature | The reaction is often complete within minutes. |

| Conjugation Efficiency | > 95% | Optimized conditions | The high efficiency of the IEDDA reaction leads to high yields of the final conjugate. |

Detailed Experimental Protocols

The following protocols provide a general framework for using this compound. Optimization may be required for specific applications.

Protocol 1: Modification of an Antibody with this compound

Materials:

-

Antibody or protein of interest in an amine-free buffer (e.g., PBS, pH 7.5-8.5).

-

This compound linker.

-

Anhydrous organic solvent (e.g., DMSO or DMF).

-

Purification tools (e.g., desalting columns).

Methodology:

-

Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in a suitable buffer.

-

Linker Addition: Dissolve this compound in DMSO to create a 10-20 mM stock solution immediately before use. Add the desired molar excess of the linker stock solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein integrity.

-

Incubation: Allow the reaction to proceed for 1-4 hours at room temperature with gentle agitation.

-

Purification: Remove unreacted linker and the pentafluorophenol byproduct by size exclusion chromatography (SEC) or using a desalting column equilibrated with a storage-compatible buffer (e.g., PBS, pH 7.4).

-

Characterization: Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and at the specific wavelength for the tetrazine, or more accurately by using HILIC-HPLC or mass spectrometry.

Protocol 2: Bioorthogonal Conjugation of Tz-Modified Antibody with a TCO-Payload

Materials:

-

Purified tetrazine-modified antibody.

-

TCO-modified payload (drug, fluorophore, etc.).

-

Reaction buffer (e.g., PBS, pH 7.4).

Methodology:

-

Reaction Setup: Combine the tetrazine-modified antibody and the TCO-modified payload in the reaction buffer. A slight molar excess (1.5-3x) of the TCO-payload is recommended to ensure all tetrazine sites react.

-

Incubation: The reaction is typically complete in under an hour at room temperature.

-

Purification (Optional): Depending on the application, residual unreacted payload may need to be removed. This can be achieved using methods like SEC or dialysis.

-

Analysis: The final conjugate should be analyzed to confirm its identity, purity, and integrity. Techniques such as SDS-PAGE (which will show a shift in molecular weight), SEC-HPLC (to assess aggregation), and mass spectrometry are commonly employed.

Conclusion

This compound is a powerful and versatile chemical tool that facilitates the precise construction of complex bioconjugates. Its dual-action mechanism, combining stable amine acylation with rapid and specific bioorthogonal chemistry, provides a robust platform for developing next-generation therapeutics, diagnostics, and research reagents. By understanding the underlying principles and optimizing the experimental protocols, researchers can effectively leverage this technology to advance their scientific objectives.

Navigating the Stability and Storage of H-Tz-PEG4-PFP Ester: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bioconjugation landscape is continually advancing, with reagents like H-Tz-PEG4-PFP (Hydrogen-Tetrazine-PEG4-Pentafluorophenyl) ester offering unique capabilities for the precise assembly of complex biomolecules. The utility of this reagent, however, is intrinsically linked to its stability and proper handling. This technical guide provides an in-depth overview of the core principles governing the stability and storage of this compound ester, drawing upon data from closely related compounds to establish best practices.

Core Concepts: Understanding the Components

The stability of this compound ester is a function of its three key components: the hydrogen-tetrazine moiety, the PEG4 linker, and the pentafluorophenyl (PFP) active ester.

-

Hydrogen-Tetrazine (H-Tz): This group participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reactions with strained alkenes (e.g., trans-cyclooctenes). While offering faster kinetics compared to their methyl-substituted counterparts, hydrogen tetrazines exhibit lower chemical stability.[1] Careful consideration of reaction and storage conditions is therefore crucial.

-

Polyethylene Glycol (PEG4): The four-unit polyethylene glycol spacer is a hydrophilic linker that enhances the aqueous solubility of the molecule. It also provides a flexible connection, minimizing steric hindrance during conjugation.

-

Pentafluorophenyl (PFP) Ester: This amine-reactive group forms stable amide bonds with primary and secondary amines. A key advantage of PFP esters is their enhanced stability against hydrolysis in aqueous media compared to the more common N-hydroxysuccinimidyl (NHS) esters.[2][3][4][5]

Quantitative Stability Insights: A Comparative Overview

| Active Ester | Relative Hydrolytic Stability | Key Considerations |

| Pentafluorophenyl (PFP) Ester | High | Less susceptible to spontaneous hydrolysis in aqueous solutions than NHS esters.[2][5] One study demonstrated a ~6-fold greater stability than an NHS ester in aqueous solution.[6] |

| Tetrafluorophenyl (TFP) Ester | High | Also exhibits greater stability towards hydrolysis compared to NHS esters.[7] |

| N-hydroxysuccinimidyl (NHS) Ester | Moderate | Prone to hydrolysis, with a half-life that decreases significantly as pH increases above 7.[2] |

| 4-Sulfo-2,3,5,6-tetrafluorophenyl (STP) Ester | High | Displays much better stability toward hydrolysis in aqueous media compared to Sulfo-NHS esters.[6] |

Recommended Storage and Handling Guidelines

Proper storage and handling are paramount to preserving the reactivity of this compound ester. The following guidelines are based on best practices for moisture-sensitive and reactive chemical compounds.

| Condition | Recommendation | Rationale |

| Solid Form Storage | Store at -20°C in a tightly sealed container with a desiccant. | Minimizes degradation from moisture and ambient temperature fluctuations.[3][8] |

| Handling | Before opening, allow the vial to equilibrate to room temperature. | Prevents condensation of atmospheric moisture onto the cold product, which can lead to hydrolysis.[3][4] |

| Solution Preparation | Dissolve the required amount of reagent in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use. | The PFP ester is susceptible to hydrolysis once in solution. Stock solutions should not be prepared and stored.[3][4] |

| Incompatible Buffers | Avoid buffers containing primary amines (e.g., Tris, glycine). | These will compete with the target molecule for reaction with the PFP ester.[3] |

Experimental Protocols: A General Framework for Stability Assessment

To assess the stability of this compound under specific experimental conditions, a systematic approach is required. The following outlines a general experimental protocol.

Objective: To determine the rate of hydrolysis of the PFP ester and the degradation of the tetrazine ring under various pH and temperature conditions.

Materials:

-

This compound ester

-

Anhydrous DMSO or DMF

-

A series of aqueous buffers (e.g., phosphate, acetate) at various pH values (e.g., 4, 5.5, 7.4, 8.5)

-

HPLC system with a suitable C18 column and a UV-Vis detector

-

Mass spectrometer (optional, for identification of degradation products)

-

Temperature-controlled incubator or water bath

Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound ester in anhydrous DMSO.

-

Incubation:

-

Aliquots of the stock solution are diluted into the different aqueous buffers to a final, known concentration.

-

The solutions are incubated at various controlled temperatures (e.g., 4°C, 25°C, 37°C).

-

-

Time-Point Sampling: At regular time intervals (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr), an aliquot is removed from each incubation mixture.

-

Quenching (Optional): The reaction can be quenched by adding a reagent that reacts with the remaining active ester, or by immediately freezing the sample.

-

Analysis:

-

Each sample is analyzed by reverse-phase HPLC.

-

The peak corresponding to the intact this compound ester is monitored. The disappearance of this peak over time indicates degradation.

-

The appearance of new peaks should be monitored to identify degradation products (e.g., the hydrolyzed carboxylic acid).

-

-

Data Analysis:

-

The peak area of the intact compound at each time point is used to calculate the percentage remaining.

-

The natural logarithm of the percentage remaining is plotted against time. The slope of this line can be used to determine the first-order rate constant (k) for degradation.

-

The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

-

Visualizing Degradation and Reaction Pathways

Diagram 1: Hydrolysis of the PFP Ester

Caption: Hydrolysis pathway of the PFP ester in the presence of water.

Diagram 2: Amine Conjugation vs. Hydrolysis

Caption: Competing pathways of amine conjugation and hydrolysis for PFP esters.

Diagram 3: Experimental Workflow for Stability Assessment

Caption: A generalized experimental workflow for assessing stability.

Conclusion

The successful application of this compound ester in bioconjugation and drug development hinges on a thorough understanding of its stability profile. While this reagent offers the advantages of rapid reaction kinetics and a hydrophilic spacer, its hydrogen-tetrazine and PFP ester moieties require careful handling to prevent degradation. By adhering to the storage and handling guidelines outlined in this guide and, when necessary, performing tailored stability assessments, researchers can ensure the integrity and reactivity of this potent bioconjugation tool, ultimately leading to more reliable and reproducible scientific outcomes.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. researchgate.net [researchgate.net]

- 3. broadpharm.com [broadpharm.com]

- 4. broadpharm.com [broadpharm.com]

- 5. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 6. Direct electrochemical synthesis of pentafluorophenyl esters via oxyl-radical-promoted nucleophilic aromatic substitution - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00798D [pubs.rsc.org]

- 7. vectorlabs.com [vectorlabs.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

Navigating the Aqueous Environment: A Technical Guide to H-Tz-PEG4-PFP Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility characteristics of H-Tz-PEG4-PFP (Tetrazine-PEG4-Pentafluorophenyl Ester) in aqueous buffers. The strategic inclusion of a hydrophilic polyethylene glycol (PEG) spacer and the nature of its reactive ester group significantly influence its behavior in solution, impacting its utility in bioconjugation and drug delivery applications. While specific quantitative solubility data for this compound is not extensively published, this guide provides a comprehensive overview based on the physicochemical properties of its constituent moieties and outlines general protocols for its empirical determination.

Understanding the Components: A Triad of Functionality

The solubility and reactivity of this compound are best understood by examining its three key components: the tetrazine ring, the PEG4 spacer, and the pentafluorophenyl (PFP) ester.

1. The Tetrazine Moiety: The core 1,2,4,5-tetrazine ring is an aromatic heterocycle. Unsubstituted tetrazine exhibits limited solubility in water due to its predominantly nonpolar character, though it can be dissolved in polar organic solvents.[1][2] The overall solubility of a tetrazine derivative in aqueous media is heavily influenced by its substituents.

2. The PEG4 Spacer: The inclusion of a tetra-ethylene glycol (PEG4) linker is a deliberate design choice to enhance hydrophilicity.[3] Polyethylene glycol is highly soluble in water and a wide array of organic solvents.[4][5][6][7][8] This flexible, hydrophilic chain significantly contributes to the overall water solubility of the entire molecule, helping to prevent aggregation and improve its handling in biological buffers.[3]

3. The PFP Ester: The pentafluorophenyl (PFP) ester is a reactive group designed for the efficient formation of amide bonds with primary and secondary amines.[9] A key advantage of PFP esters over more common N-hydroxysuccinimide (NHS) esters is their reduced susceptibility to spontaneous hydrolysis in aqueous media, leading to more efficient conjugation reactions.[9][10][11][12] However, the PFP ester is still moisture-sensitive and will hydrolyze over time, particularly at basic pH.[10][11][12] This hydrolysis event converts the reactive ester into a carboxylate, which can have a different solubility profile.

Expected Solubility Profile in Aqueous Buffers

Based on the properties of its components, a qualitative solubility profile for this compound can be predicted.

| Solvent/Buffer Component | Expected Solubility | Rationale |

| Pure Water | Moderate | The PEG4 spacer significantly enhances water solubility, but the hydrophobic tetrazine and PFP groups may limit very high concentrations. |

| Organic Co-solvents (e.g., DMSO, DMF) | High | The entire molecule is expected to be readily soluble in polar aprotic solvents, which are often used to prepare stock solutions.[10][11][13][14] |

| Aqueous Buffers (e.g., PBS, HEPES) at Neutral pH (7.0-7.5) | Moderate to Good | The PEG4 spacer will drive solubility. At neutral pH, the rate of PFP ester hydrolysis is relatively slow, maintaining the integrity of the molecule for a reasonable duration for experimental use. |

| Aqueous Buffers at Basic pH (>8.0) | Initially Moderate, Decreasing Stability | While the amine reaction is more efficient at a slightly basic pH, the rate of PFP ester hydrolysis also increases significantly.[12][15] This leads to the formation of the corresponding carboxylic acid, which may have different solubility characteristics. |

| Aqueous Buffers at Acidic pH (<6.5) | Moderate, but with Reduced Reactivity | Solubility is expected to be maintained, but the reactivity of the PFP ester with amines is significantly reduced at acidic pH. |

Experimental Protocol for Determining Aqueous Solubility

To obtain quantitative data, a systematic experimental approach is necessary. The following protocol outlines a general method for determining the kinetic solubility of this compound in a given aqueous buffer using UV-Vis spectrophotometry.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Aqueous buffer of interest (e.g., Phosphate Buffered Saline, pH 7.4)

-

UV-Vis Spectrophotometer and cuvettes

-

Calibrated micropipettes

-

Vortex mixer

-

Centrifuge

Methodology:

-

Preparation of a High-Concentration Stock Solution:

-

Serial Dilution for Standard Curve:

-

Perform a serial dilution of the DMSO stock solution with the aqueous buffer to create a series of standards with known concentrations.

-

Measure the absorbance of the tetrazine chromophore at its characteristic wavelength (typically around 520 nm) for each standard.

-

Plot absorbance versus concentration to generate a standard curve. This curve will be used to determine the concentration of unknown samples.

-

-

Solubility Determination (Shake-Flask Method):

-

Add an excess amount of this compound to a known volume of the aqueous buffer in a microcentrifuge tube.

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a set period (e.g., 24 hours) with constant agitation to allow the solution to reach equilibrium.

-

After incubation, centrifuge the sample at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant, being cautious not to disturb the pellet.

-

Dilute the supernatant with the aqueous buffer to a concentration that falls within the linear range of your standard curve.

-

Measure the absorbance of the diluted supernatant.

-

-

Calculation:

-

Use the standard curve to determine the concentration of this compound in the diluted supernatant.

-

Multiply this concentration by the dilution factor to calculate the solubility of this compound in the aqueous buffer.

-

Visualization of Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict the logical workflow for solubility assessment and the competing reactions of the PFP ester in an aqueous amine-containing buffer.

Caption: A logical workflow for the experimental determination of this compound solubility.

Caption: A diagram illustrating the competing aminolysis and hydrolysis reactions of the PFP ester.

Conclusion

This compound is designed for enhanced aqueous solubility due to its PEG4 spacer, a critical feature for its application in bioconjugation. While readily soluble in organic solvents like DMSO and DMF, its solubility in aqueous buffers is a balance between the hydrophilic PEG chain and the more hydrophobic tetrazine and PFP moieties. The stability of the PFP ester is a key consideration, as hydrolysis is a competing reaction to the desired conjugation with amines. For quantitative applications, it is imperative for researchers to empirically determine the solubility of this compound under their specific experimental conditions, including buffer composition, pH, and temperature. The methodologies and considerations outlined in this guide provide a robust framework for successfully employing this versatile reagent in research and development.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. researchgate.net [researchgate.net]

- 3. Tetrazine-PEG4-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. PEG-4 - Ataman Kimya [atamanchemicals.com]

- 5. Polyethylene glycol | PEG 4000, 6000, 8000, 12000, 20000 | Polyethylene glycols [venus-goa.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. PEG 4000 - Ataman Kimya [atamanchemicals.com]

- 9. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 10. broadpharm.com [broadpharm.com]

- 11. broadpharm.com [broadpharm.com]

- 12. precisepeg.com [precisepeg.com]

- 13. Methyltetrazine-PEG4-STP Ester | BroadPharm [broadpharm.com]

- 14. Methyltetrazine-amido-N-bis(PEG4-NHS ester) | BroadPharm [broadpharm.com]

- 15. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]

Navigating the Laboratory Landscape: A Technical Guide to the Safe Handling of H-Tz-PEG4-PFP

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the essential safety protocols and handling procedures for H-Tz-PEG4-PFP (Tetrazine-PEG4-Pentafluorophenyl Ester), a bifunctional linker critical in bioconjugation and drug development. Adherence to these guidelines is paramount to ensure personnel safety and maintain the integrity of this reactive chemical. This document synthesizes available safety data for structurally related compounds to establish best practices in the absence of a specific Material Safety Data Sheet (MSDS) for this compound.

Compound Profile and Key Characteristics

This compound is a molecule designed for bioorthogonal chemistry, featuring a tetrazine moiety for reaction with trans-cyclooctene (TCO) and a pentafluorophenyl (PFP) ester for reaction with primary and secondary amines. The polyethylene glycol (PEG) spacer enhances solubility in aqueous environments.[1][2] PFP esters are known to be less susceptible to spontaneous hydrolysis than their N-hydroxysuccinimide (NHS) ester counterparts, offering a more stable option for conjugation reactions.[3][4]

Key Features:

-

Tetrazine Group: Reacts with TCO via an inverse electron demand Diels-Alder reaction.[5][6]

-

PFP Ester: An amine-reactive group that forms stable amide bonds.[3]

-

PEG4 Spacer: A hydrophilic linker that improves water solubility.[1]

Hazard Identification and Safety Precautions

General Safety Recommendations:

-

Work Area: All manipulations should be performed in a well-ventilated chemical fume hood.[7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times. This includes:

-

Avoid Inhalation and Ingestion: Do not breathe dust or fumes. Do not ingest the compound.[8]

-

Grounding: Ground all equipment containing the material to prevent static discharge, which could be a source of ignition.[8]

Storage and Handling

Proper storage and handling are crucial to maintain the stability and reactivity of this compound.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8] The recommended storage temperature is -20°C.[2][9] The compound is sensitive to moisture and temperature.[9]

-

Handling Procedures:

-

Equilibrate the vial to room temperature before opening to prevent moisture condensation.[4]

-

For best stability, handle the material under an inert gas atmosphere.[9]

-

Prepare solutions fresh for each use. Avoid preparing stock solutions for long-term storage as the PFP ester can hydrolyze.[4]

-

Avoid frequent freeze-thaw cycles.[9]

-

Emergency Procedures

In the event of an accidental exposure or spill, follow these procedures:

| Exposure Scenario | First Aid Measures |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek medical attention.[8] |

| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. Seek medical attention if irritation persists.[7][8] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Seek medical attention immediately.[8] |

| Spill | For a small spill, use appropriate tools to put the spilled solid in a convenient waste disposal container. For a large spill, use a shovel to put the material into a convenient waste disposal container. Avoid generating dust.[8] |

Experimental Protocol: General Bioconjugation to a Primary Amine

This protocol outlines a general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Desalting column or dialysis equipment

Procedure:

-

Prepare Protein Solution: Dissolve the protein in an amine-free buffer. Buffers containing primary amines like Tris or glycine will compete with the reaction and should be avoided.[4]

-

Prepare this compound Solution: Immediately before use, dissolve a calculated molar excess of this compound in a minimal amount of anhydrous DMF or DMSO.[4]

-

Reaction: Add the this compound solution to the protein solution while gently vortexing.

-

Incubation: Incubate the reaction mixture. Typical conditions are 2 hours at room temperature or 30 minutes at 37°C.[4] Reaction times and temperatures may need to be optimized for specific proteins.

-

Purification: Remove unreacted this compound and byproducts using a desalting column or by dialysis against an appropriate buffer.[4]

-

Storage: Store the resulting tetrazine-labeled protein under conditions appropriate for the specific protein.

Visualizations

The following diagrams illustrate key workflows and reactions related to this compound.

Caption: Workflow for the safe handling and use of this compound.

Caption: Reaction of this compound with a primary amine.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Tetrazine PEG NHS [nanocs.net]

- 3. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 4. broadpharm.com [broadpharm.com]

- 5. Tetrazine PEG, Click Chemistry reagent | BroadPharm [broadpharm.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. broadpharm.com [broadpharm.com]

- 8. peptide.com [peptide.com]

- 9. nanocs.net [nanocs.net]

Methodological & Application

Application Notes and Protocols for H-Tz-PEG4-PFP Antibody Labeling

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of H-Tz-PEG4-PFP ester for the efficient and specific labeling of antibodies. This heterobifunctional linker enables a two-step conjugation strategy, empowering a wide range of applications from immunoassays and cellular imaging to the development of antibody-drug conjugates (ADCs).

Introduction

This compound is a versatile crosslinker featuring a pentafluorophenyl (PFP) ester and a tetrazine moiety, connected by a hydrophilic polyethylene glycol (PEG4) spacer. The PFP ester reacts efficiently with primary amines, such as the lysine residues on an antibody, to form stable amide bonds. PFP esters offer superior resistance to hydrolysis compared to more common N-hydroxysuccinimide (NHS) esters, leading to higher conjugation efficiencies.[1][2]

The tetrazine group is a key component for bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a strained alkene, most commonly trans-cyclooctene (TCO).[3] This "click chemistry" reaction is extremely fast, highly specific, and occurs under mild, physiological conditions, making it ideal for biological applications.[3] The PEG4 spacer enhances the solubility of the linker and the resulting conjugate in aqueous buffers and reduces potential steric hindrance.

This two-step labeling strategy first involves the stable conjugation of the this compound linker to the antibody. The resulting tetrazine-labeled antibody can then be reacted with any TCO-modified molecule of interest, such as a fluorescent dye, a cytotoxic drug, or an imaging agent. This modular approach provides significant flexibility in experimental design.

Data Presentation

The following tables summarize typical quantitative data obtained during antibody labeling with this compound. These values are representative and may vary depending on the specific antibody, buffer conditions, and purification methods used.

Table 1: Labeling Efficiency as a Function of Molar Ratio

| Molar Ratio (this compound : Antibody) | Degree of Labeling (DOL) (Tz/Ab) | Antibody Recovery (%) |

| 5:1 | 2 - 4 | > 90% |

| 10:1 | 5 - 8 | > 85% |

| 20:1 | 8 - 12 | > 80% |

Table 2: Characterization of Labeled Antibody

| Parameter | Typical Value/Result | Method of Analysis |

| Purity | > 95% | SDS-PAGE, Size Exclusion Chromatography (SEC) |

| Aggregation | < 5% | SEC, Dynamic Light Scattering (DLS) |

| Immunoreactivity | > 90% of unlabeled antibody | ELISA, Flow Cytometry |

| Stability (stored at 4°C in PBS) | > 90% intact after 4 weeks | HPLC, Functional Assay |

Experimental Protocols

Protocol 1: Antibody Preparation and Labeling with this compound

This protocol details the steps for conjugating this compound to an antibody.

Materials:

-

Antibody (at ≥2 mg/mL in an amine-free buffer, e.g., PBS)

-

This compound ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification equipment: Spin desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) or dialysis cassettes (10K MWCO)

-

Spectrophotometer

Procedure:

-

Antibody Buffer Exchange:

-

If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers like BSA, it must be exchanged into the Reaction Buffer.

-

Use a spin desalting column or dialysis to exchange the buffer according to the manufacturer's protocol.

-

After buffer exchange, determine the antibody concentration using a spectrophotometer at 280 nm.

-

-

Preparation of this compound Solution:

-

This compound is moisture-sensitive and should be equilibrated to room temperature before opening.

-

Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to a stock concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Adjust the antibody concentration to 2-5 mg/mL with Reaction Buffer.

-

Add the desired molar excess of the dissolved this compound to the antibody solution while gently vortexing. Refer to Table 1 for guidance on molar ratios. The final DMSO concentration should be less than 10% of the total reaction volume.

-

Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.

-

-

Quenching the Reaction (Optional but Recommended):

-

Add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for 15-30 minutes at room temperature to quench any unreacted PFP ester.

-

-

Purification of the Tetrazine-Labeled Antibody:

-

Remove excess, unreacted this compound and quenching buffer components using a spin desalting column or by dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).

-

Follow the manufacturer's protocol for the chosen purification method.

-

-

Characterization of the Labeled Antibody:

-

Determine the final concentration of the labeled antibody by measuring the absorbance at 280 nm.

-

Calculate the Degree of Labeling (DOL) by measuring the absorbance of the tetrazine at its maximum absorbance (~520 nm) and the antibody at 280 nm. The following formula can be used:

DOL = (A_max * ε_protein) / [(A_280 - A_max * CF) * ε_tetrazine]

Where:

-

A_max = Absorbance of the conjugate at the λ_max of the tetrazine.

-

A_280 = Absorbance of the conjugate at 280 nm.

-

ε_protein = Molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

-

ε_tetrazine = Molar extinction coefficient of the tetrazine at its λ_max.

-

CF = Correction factor (A_280 of the tetrazine / A_max of the tetrazine).

-

-

Assess the purity and aggregation of the conjugate by SDS-PAGE and SEC.

-

Confirm the retention of immunoreactivity using an appropriate functional assay (e.g., ELISA or flow cytometry).

-

-

Storage:

-

Store the purified tetrazine-labeled antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

-

Protocol 2: Application in Immunofluorescence Imaging

This protocol describes the use of a tetrazine-labeled primary antibody in a two-step immunofluorescence staining procedure, followed by a TCO-conjugated fluorophore.

Materials:

-

Cells cultured on coverslips or in imaging plates

-

Fixation Buffer: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.1-0.5% Triton X-100 in PBS

-

Blocking Buffer: 1-5% BSA or normal serum in PBS

-

Tetrazine-labeled primary antibody (from Protocol 1)

-

TCO-conjugated fluorophore

-

Wash Buffer: PBS

-

Nuclear stain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Preparation:

-

Wash the cultured cells twice with PBS.

-

Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

If targeting an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking:

-

Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to reduce non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Dilute the tetrazine-labeled primary antibody to its optimal working concentration in Blocking Buffer.

-

Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

-

Washing:

-

Wash the cells three times with Wash Buffer for 5 minutes each to remove unbound primary antibody.

-

-

Click Reaction with TCO-Fluorophore:

-

Dilute the TCO-conjugated fluorophore in Blocking Buffer to the recommended concentration.

-

Incubate the cells with the TCO-fluorophore solution for 30-60 minutes at room temperature, protected from light.

-

-

Final Washes and Counterstaining:

-

Wash the cells three times with Wash Buffer for 5 minutes each, protected from light.

-

If desired, incubate with a nuclear stain like DAPI according to the manufacturer's protocol.

-

Wash the cells twice with PBS.

-

-

Mounting and Imaging:

-

Mount the coverslips onto microscope slides using an antifade mounting medium.

-

Image the cells using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.

-

Protocol 3: Preparation of an Antibody-Drug Conjugate (ADC)

This protocol provides a general workflow for creating an ADC using a tetrazine-labeled antibody and a TCO-modified cytotoxic payload. Note: Handle cytotoxic agents with extreme caution in a certified containment facility and follow all institutional safety guidelines.

Materials:

-

Purified tetrazine-labeled antibody (from Protocol 1)

-

TCO-modified cytotoxic payload (dissolved in an appropriate solvent like DMSO)

-

Reaction Buffer: PBS, pH 7.4

-

Purification system: Size exclusion chromatography (SEC) or tangential flow filtration (TFF)

Procedure:

-

Preparation of Reactants:

-

Ensure the tetrazine-labeled antibody is in the appropriate Reaction Buffer at a known concentration.

-

Prepare a stock solution of the TCO-modified payload in a suitable organic solvent.

-

-

Conjugation Reaction:

-

Add the TCO-modified payload solution to the tetrazine-labeled antibody solution. A slight molar excess of the payload (e.g., 1.5-3 equivalents per tetrazine) is typically used to drive the reaction to completion. The final concentration of the organic solvent should be kept low (<10%) to avoid antibody denaturation.

-

Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

-

-

Purification of the ADC:

-

Remove the unreacted payload and any solvent by SEC or TFF.

-

The purification method should be chosen based on the scale of the reaction and the properties of the ADC. SEC is suitable for lab-scale purifications, while TFF is scalable for larger quantities.

-

-

Characterization of the ADC:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated per antibody. This can be measured using techniques such as UV-Vis spectroscopy (if the drug has a distinct absorbance), Hydrophobic Interaction Chromatography (HIC), or Mass Spectrometry (MS).[4][5][6]

-

Purity and Aggregation: Analyze the final ADC product for purity and the presence of aggregates using SEC and SDS-PAGE.

-

In Vitro Cytotoxicity: Evaluate the potency of the ADC in a relevant cancer cell line using a cell viability assay.

-

Mandatory Visualizations

Caption: Experimental workflow for antibody labeling with this compound.

Caption: Two-step bioorthogonal antibody conjugation strategy.

References

- 1. Establishment of the in vivo efficacy of pretargeted radioimmunotherapy utilizing inverse electron demand Diels-Alder click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]

- 3. broadpharm.com [broadpharm.com]

- 4. Characterization of the drug-to-antibody ratio distribution for antibody-drug conjugates in plasma/serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [The Characterization of Drug-to-Antibody Ratio and Isoforms of ADCs Using LC and MS Technologies] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: H-Tz-PEG4-PFP for Live Cell Imaging Studies

Introduction

H-Tz-PEG4-PFP is a heterobifunctional linker designed for advanced bioconjugation applications, particularly for live cell imaging via a pretargeting strategy. This molecule incorporates three key chemical motifs: a highly reactive hydrogen-substituted Tetrazine (H-Tz) for bioorthogonal chemistry, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and an amine-reactive pentafluorophenyl (PFP) ester.

The PFP ester allows for the stable and efficient conjugation of the linker to any amine-containing molecule, such as a fluorescent probe, creating a tetrazine-modified reporter. The tetrazine group can then participate in an inverse-electron demand Diels-Alder (IEDDA) cycloaddition with a strained alkene, most commonly a trans-cyclooctene (TCO).[1][2] This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds rapidly within the complex environment of a living cell without interfering with native biological processes.[3][4] The PEG4 spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, minimizing steric hindrance and improving reaction efficiency.[3][5]

This two-step labeling approach, where a TCO-modified targeting molecule is first introduced to the cells followed by the tetrazine-labeled imaging probe, allows for high-contrast imaging of specific cellular targets with minimal background fluorescence.

Principle of Action and Chemical Reactivity

The utility of this compound lies in its dual reactivity, enabling a modular approach to labeling. The overall strategy involves two distinct chemical reactions:

-

PFP Ester-Amine Conjugation: The PFP ester is an activated ester that reacts efficiently with primary and secondary amines (e.g., the ε-amino group of lysine residues on a protein or an amine-modified fluorophore) to form a stable amide bond. PFP esters exhibit greater stability against hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters, leading to higher conjugation efficiencies.[6][7][8]

-

Tetrazine-TCO Ligation: This bioorthogonal reaction is an inverse-electron demand Diels-Alder [4+2] cycloaddition. The electron-deficient tetrazine ring reacts with an electron-rich, strained dienophile like TCO.[2] The reaction is extremely rapid and results in a stable dihydropyrazine linkage, releasing nitrogen gas (N₂).[9] The use of a hydrogen-substituted tetrazine (H-Tz) scaffold generally provides significantly faster reaction kinetics compared to methyl- or phenyl-substituted alternatives.[2]

Figure 1. Logical workflow for two-step live cell imaging using this compound.

Data Presentation

Table 1: Comparison of Amine-Reactive Esters

| Feature | PFP Ester | NHS Ester |

| Reactivity | Reacts with primary and secondary amines[6] | Primarily reacts with primary amines |

| Hydrolytic Stability | Less prone to hydrolysis in aqueous buffers[6][7][8] | More susceptible to hydrolysis |

| Reaction Efficiency | Generally higher due to increased stability[7][8] | Can be lower due to competitive hydrolysis |

| Byproduct | Pentafluorophenol | N-hydroxysuccinimide |

Table 2: Representative Reaction Kinetics of Tetrazine-TCO Ligations

| Tetrazine Derivative | Dienophile | Rate Constant (k) (M⁻¹s⁻¹) | Reference |

| H-Tz (monosubstituted) | axial-TCO | > 39,000 | [10] |

| Pyridyl-Tz | axial-TCO | ~10,332 | [11] |

| Phenyl-Tz | axial-TCO | ~1,500 | [11] |

| Methyl-Tz | axial-TCO | ~1,000 | [11] |

Note: Reaction rates are highly dependent on the specific structures of the tetrazine and dienophile, as well as solvent and temperature conditions. The values presented are for comparative purposes to illustrate the high reactivity of H-Tz scaffolds.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amine-Containing Fluorophore

This protocol describes the general procedure for labeling an amine-containing fluorescent dye with this compound.

Materials:

-

This compound

-

Amine-containing fluorophore

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[7]

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5 (must be amine-free)[8]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., HPLC, desalting column)

Procedure:

-

Reagent Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[8] Prepare a stock solution (e.g., 10 mM) of this compound in anhydrous DMF or DMSO. This solution should be prepared immediately before use, as the PFP ester can hydrolyze over time.[7][8]

-

Fluorophore Preparation: Dissolve the amine-containing fluorophore in the Reaction Buffer to a final concentration of 1-5 mg/mL.

-

Conjugation Reaction: Add a 5-15 molar excess of the this compound stock solution to the fluorophore solution.[12] The final concentration of the organic solvent (DMF/DMSO) should ideally be less than 10% to maintain protein/dye integrity.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

Quenching: (Optional) Add a small amount of Quenching Buffer to the reaction mixture to quench any unreacted PFP ester. Incubate for 15-30 minutes.

-

Purification: Remove unreacted this compound and byproducts by running the reaction mixture through a suitable desalting column or by using reverse-phase HPLC to purify the final tetrazine-fluorophore conjugate.

-

Characterization and Storage: Confirm the conjugation using mass spectrometry and/or UV-Vis spectroscopy. Store the purified conjugate at -20°C or -80°C, protected from light.

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in the Development of Tetrazine Ligation Tools for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tetrazine-PEG4-SS-NHS - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 4. 15N4-1,2,4,5-tetrazines as potential molecular tags: Integrating bioorthogonal chemistry with hyperpolarization and unearthing para-N2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methyltetrazine-PEG4-Amine | 1802908-05-9 | Benchchem [benchchem.com]

- 6. precisepeg.com [precisepeg.com]

- 7. broadpharm.com [broadpharm.com]

- 8. broadpharm.com [broadpharm.com]

- 9. Tetrazine-based cycloadditions: application to pretargeted live cell imaging. | Sigma-Aldrich [sigmaaldrich.com]

- 10. Lipophilicity and Click Reactivity Determine the Performance of Bioorthogonal Tetrazine Tools in Pretargeted In Vivo Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. CoraFluor Amine Reactive Dye Protocol | Tocris Bioscience [tocris.com]

Step-by-Step Guide to H-Tz-PEG4-PFP Conjugation: Application Notes and Protocols

This document provides a detailed guide for the conjugation of H-Tz-PEG4-PFP ester to amine-containing molecules, tailored for researchers, scientists, and drug development professionals. The protocol outlines the chemical principles, experimental procedures, and data interpretation for successful bioconjugation.

Application Notes

The this compound ester is a heterobifunctional crosslinker that combines the advantages of tetrazine-based click chemistry with a stable and efficient amine-reactive group. The molecule consists of three key components:

-

Tetrazine (Tz): A highly reactive diene that participates in inverse-electron-demand Diels-Alder cycloaddition (iEDDA) reactions with strained alkenes, such as trans-cyclooctene (TCO). This bioorthogonal reaction is exceptionally fast and selective, making it ideal for labeling biomolecules in complex biological systems.[1][2]

-

Polyethylene Glycol (PEG4): A four-unit polyethylene glycol spacer that enhances the hydrophilicity of the molecule, reduces aggregation of the labeled protein, and minimizes steric hindrance.[3][4]

-

Pentafluorophenyl (PFP) Ester: An amine-reactive functional group that forms stable amide bonds with primary amines on biomolecules like proteins, peptides, and antibodies.[5][6] PFP esters are known for being less susceptible to hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient and reproducible conjugations.[6][7][8]

This reagent is particularly useful for a two-step labeling strategy. First, the PFP ester is reacted with a biomolecule of interest containing primary amines. In the second step, the tetrazine-modified biomolecule can be selectively reacted with a TCO-containing molecule for applications such as imaging, drug delivery, or protein-protein interaction studies.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the chemical reaction and the general experimental workflow for this compound conjugation.

Caption: Chemical reaction of this compound with a primary amine.

Caption: Experimental workflow for this compound conjugation.

Quantitative Data Summary

The following tables provide recommended starting conditions for the conjugation reaction. Optimization may be required for specific applications.

Table 1: Recommended Reaction Conditions

| Parameter | Recommended Range | Notes |

| pH | 7.2 - 8.5 | Optimal for amine reactivity. Lower pH reduces reactivity, while higher pH increases hydrolysis of the PFP ester.[8] |

| Temperature | 4°C to 25°C (Room Temp) | 1-4 hours at room temperature or overnight at 4°C for sensitive biomolecules.[8][9] |

| Reaction Time | 30 minutes to overnight | Dependent on temperature and reactivity of the biomolecule.[9] |

| Molar Excess of PFP Ester | 2:1 to 50:1 | A 10- to 50-fold molar excess is a common starting point for protein conjugations.[8][10] |

Table 2: Recommended Buffers and Solvents

| Reagent | Buffer/Solvent | Rationale |

| Biomolecule | Phosphate-Buffered Saline (PBS), pH 7.2-7.4 | Must be free of primary amines (e.g., Tris, glycine).[5][9] |

| This compound Ester | Anhydrous DMSO or DMF | Reagent is moisture-sensitive and should be dissolved immediately before use.[5][9] |

| Quenching (Optional) | Tris buffer (e.g., 1 M, pH 8.0) | To stop the reaction by consuming unreacted PFP ester.[11] |

Experimental Protocols

Materials and Reagents

-

Amine-containing biomolecule (e.g., protein, antibody)

-

This compound Ester

-

Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

-

Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4 (amine-free)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 (optional)

-

Desalting columns or dialysis equipment for purification

-

Microcentrifuge tubes

-

Pipettes and tips

Reagent Preparation

-

Biomolecule Solution:

-

Prepare the biomolecule in the Reaction Buffer at a concentration of 1-10 mg/mL.

-

If the biomolecule solution contains primary amines (e.g., Tris, glycine) or stabilizers like BSA, it must be purified by dialysis or buffer exchange into the Reaction Buffer before proceeding.[11]

-

-

This compound Ester Solution:

-

Important: The PFP ester is moisture-sensitive.[5][10] Allow the vial to equilibrate to room temperature before opening to prevent condensation.

-

Immediately before use, dissolve the this compound ester in anhydrous DMSO or DMF to create a 10-100 mM stock solution.[8] Do not store the reconstituted reagent.[5][9]

-

Conjugation Reaction Procedure

-

Calculate Molar Excess: Determine the desired molar excess of the this compound ester relative to the biomolecule. For proteins, a starting point of 10-20 fold molar excess is recommended.

-

Moles of Biomolecule = (Mass of Biomolecule (g)) / (Molecular Weight of Biomolecule ( g/mol ))

-

Moles of PFP Ester needed = Moles of Biomolecule x Molar Excess

-

Volume of PFP Ester Stock = (Moles of PFP Ester needed) / (Concentration of PFP Ester Stock (mol/L))

-

-

Initiate the Reaction:

-

Add the calculated volume of the this compound ester stock solution to the biomolecule solution.

-

Mix gently by pipetting. The final concentration of the organic solvent should ideally be less than 10% to maintain protein solubility.[10]

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[8] The optimal time may need to be determined empirically.

-

-

Quenching (Optional):

-

To terminate the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature. This will consume any unreacted PFP ester.[11]

-

Purification of the Conjugate

-

Remove Excess Reagent: It is crucial to remove the unreacted this compound ester and the pentafluorophenol byproduct. This can be achieved using:

-

Size-Exclusion Chromatography (e.g., Desalting Column): This is a rapid method for separating the larger conjugated biomolecule from the smaller unreacted reagents.

-

Dialysis: This method is suitable for larger volumes and involves dialyzing the reaction mixture against the Reaction Buffer.

-

Characterization of the Conjugate

After purification, it is recommended to characterize the conjugate to determine the degree of labeling (DOL), which is the average number of tetrazine molecules per biomolecule. Common methods include:

-

UV-Vis Spectrophotometry: If the tetrazine and the biomolecule have distinct absorbance maxima, their respective concentrations can be determined.

-

Mass Spectrometry (e.g., LC-MS): This provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of attached linkers.

-

SDS-PAGE: A shift in the molecular weight of the conjugated protein compared to the unconjugated protein can indicate successful labeling.

Storage

Store the purified tetrazine-modified biomolecule under conditions that are appropriate for the specific biomolecule, typically at 4°C for short-term storage or -80°C for long-term storage. Avoid repeated freeze-thaw cycles. The this compound ester reagent should be stored at -20°C with a desiccant.[5][10]

References

- 1. Tetrazine amine - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. Synthesis and Evaluation of a Series of 1,2,4,5-Tetrazines for Bioorthogonal Conjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Understanding Methyltetrazine-Peg4-Nhs Ester | by Click Chemistry Tools | Medium [medium.com]

- 4. Methyltetrazine-PEG4-amine. HCl - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 5. broadpharm.com [broadpharm.com]

- 6. precisepeg.com [precisepeg.com]

- 7. Pentafluorophenyl esters - Wikipedia [en.wikipedia.org]

- 8. precisepeg.com [precisepeg.com]

- 9. broadpharm.com [broadpharm.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. furthlab.xyz [furthlab.xyz]

Application Notes and Protocols: H-Tz-PEG4-PFP for Protein-Protein Interaction Analysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing H-Tz-PEG4-PFP (Hydrogen-Tetrazine-PEG4-Pentafluorophenyl Ester), a hetero-bifunctional crosslinker, for the analysis of protein-protein interactions (PPIs). This reagent enables covalent capture of interacting protein pairs through proximity-enhanced bioorthogonal chemistry, facilitating their identification and quantification.

Introduction

Understanding protein-protein interactions is fundamental to elucidating cellular signaling pathways and identifying potential therapeutic targets. This compound is a powerful tool for these studies, combining three key functionalities:

-

Pentafluorophenyl (PFP) Ester: An amine-reactive group for the covalent attachment of the crosslinker to lysine residues on a "bait" protein. PFP esters offer improved stability against hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, leading to more efficient protein labeling.[1][2]

-

PEG4 Spacer: A hydrophilic polyethylene glycol spacer that enhances the solubility of the labeled protein and reduces steric hindrance.[3][4]

-